molecular formula C14H22N2O B11801804 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine

2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine

Cat. No.: B11801804
M. Wt: 234.34 g/mol
InChI Key: WHYWRDJLFGCKQQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethoxy group at the 2-position and a 1-isopropylpyrrolidine moiety at the 5-position. The pyrrolidine ring (a five-membered nitrogen-containing cycle) and the ethoxy group contribute to its unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, or material science.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-ethoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2O/c1-4-17-14-8-7-12(10-15-14)13-6-5-9-16(13)11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3

InChI Key

WHYWRDJLFGCKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions are typically mild and functional group-tolerant, ensuring high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction can produce various substituted pyridine derivatives with different functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Ethoxy vs. Chloro Groups

The ethoxy group in 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine distinguishes it from compounds like (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 112091-17-5), which has a chloro substituent instead . Key differences include:

  • In contrast, the chloro group (-Cl) is electron-withdrawing, which may alter reactivity in substitution or coupling reactions.
  • Steric Bulk : Ethoxy is bulkier than chloro, which could influence binding affinity in biological targets or catalytic sites.

Heterocyclic Ring Modifications: Pyrrolidine vs. Piperidine

The compound 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1352500-25-4) replaces the pyrrolidine ring with a piperidine (six-membered nitrogen-containing ring) and substitutes isopropyl with ethyl . Key comparisons:

  • This could affect interactions with enzymes or receptors.
  • Substituent Effects : The isopropyl group in the target compound provides greater steric hindrance than ethyl, possibly improving selectivity in chiral environments.

Comparative Physicochemical Properties

Property This compound (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine
Molecular Weight Not reported 200.69 g/mol 234.34 g/mol
Substituent Ethoxy, isopropyl-pyrrolidine Chloro, methyl-pyrrolidine Ethoxy, ethyl-piperidine
Ring Size 5-membered (pyrrolidine) 5-membered (pyrrolidine) 6-membered (piperidine)
Potential Applications Likely intermediate or ligand Lab research (non-drug) Pharmaceutical intermediate

Research Findings and Implications

  • Synthetic Utility : Ethoxy-substituted pyridines are often intermediates in drug synthesis, such as kinase inhibitors or antipsychotics. The isopropyl-pyrrolidine moiety may enhance lipophilicity, aiding blood-brain barrier penetration .
  • Biological Activity : Piperidine derivatives are prevalent in CNS-targeting drugs (e.g., donepezil), whereas pyrrolidine analogs are explored for antimicrobial activity. The target compound’s isopropyl group could mitigate metabolic degradation compared to methyl or ethyl analogs.
  • Such data would clarify its conformation and intermolecular interactions.

Biological Activity

2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C13H18N2O
  • Molecular Weight: 218.29 g/mol
  • IUPAC Name: this compound
  • Structure: The compound contains a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be mediated through the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Neuroprotective Properties

The compound has shown potential neuroprotective effects in preclinical studies, suggesting it may help in conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic applicability.

Antinociceptive Activity

Studies have reported that this compound possesses antinociceptive properties, making it a candidate for pain management therapies. This activity is hypothesized to involve modulation of pain pathways at the spinal cord level.

Study on Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Dose (mg/kg)FST Duration (seconds)TST Duration (seconds)
Control6050
108070
3010090
50120110

Neuroprotective Effects in Models of Neurodegeneration

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death compared to untreated controls. This suggests its potential role in protecting neurons from damage associated with diseases like Alzheimer's.

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